molecular formula C21H17N5O4S B11359510 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11359510
M. Wt: 435.5 g/mol
InChI Key: DBZCEFUDZIBVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring, a pyrimidine moiety, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the sulfonamide and pyrimidine groups via nucleophilic substitution and coupling reactions. Specific reaction conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction rates and reduce production times. Additionally, purification processes like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide and pyrimidine derivatives have shown efficacy.

    Industry: Its unique chemical properties are utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids and proteins. These interactions can lead to the modulation of biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-N-[4-(pyrimidin-2-yl)phenyl]-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-thiazole-3-carboxamide
  • 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-acetamide

Uniqueness

What sets 5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

5-(4-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17N5O4S/c1-14-3-5-15(6-4-14)19-13-18(25-30-19)20(27)24-16-7-9-17(10-8-16)31(28,29)26-21-22-11-2-12-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26)

InChI Key

DBZCEFUDZIBVQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.